In Vivo Cholesterol-Lowering Potency: Clodoxopone Demonstrates ≥10-Fold Superiority Over Clofibrate
In a direct head-to-head comparison in rats, Clodoxopone (LR 19731) demonstrated plasma cholesterol-lowering activity at least 10 times greater than clofibrate under identical experimental conditions [1]. Clodoxopone reduced plasma cholesterol in a clear dose-response manner with a minimal effective dose of 3 mg/kg and an ED50 of 11.3 mg/kg, whereas clofibrate showed poor dose-response correlation on plasma lipids [1].
| Evidence Dimension | Potency on plasma cholesterol reduction |
|---|---|
| Target Compound Data | Minimal effective dose: 3 mg/kg; ED50: 11.3 mg/kg; maximal effective dose: 100 mg/kg (oral, 5 treatments over 4 days) |
| Comparator Or Baseline | Clofibrate: at least 10-fold less active on plasma cholesterol; poor dose-response correlation |
| Quantified Difference | ≥10-fold greater potency for Clodoxopone |
| Conditions | Normolipemic rats; oral administration; 5 treatments over 4 days (Fregnan et al., 1981) |
Why This Matters
This directly measured ≥10-fold potency advantage provides a quantitative justification for selecting Clodoxopone over generic clofibrate in lipid-lowering research protocols, where achieving robust and dose-dependent cholesterol reduction is a critical experimental endpoint.
- [1] Fregnan, G.B. et al. (1981). Metabolic disorders associated with hyperlipemia: activity of an extremely potent hypolipemic agent (LR 19731). Pharmacology, 22(5), 311-318. DOI: 10.1159/000137506. View Source
